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molecular formula C8H10O4 B181791 Methyl 4-cyclopropyl-2,4-dioxobutanoate CAS No. 167408-67-5

Methyl 4-cyclopropyl-2,4-dioxobutanoate

Cat. No. B181791
M. Wt: 170.16 g/mol
InChI Key: MFRDTCKJOFHQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969341B2

Procedure details

To a solution of cyclopropyl methyl ketone (5 g, 59.4 mmol) in MeOH (75 mL) was added sodium methoxide (4.8 g, 54.0 mmol) at rt. After a 15 min stirring, dimethyl oxalate (7 g, 59.4 mmol) was added. The reaction mixture was stirred for 16 h at rt and concentrated. The residue was taken up in a saturated aqueous solution of ammonium chloride and extracted with EtOAc. The organic layers were dried (Na2SO4), filtered, and concentrated. The residue was purified by silica gel column chromatography (hexane/EtOAc, 95:5) to provide 5 g of the title compound. Rf=0.59 (hexane/EtOAc, 4:1); 1H NMR (300 MHz, CDCl3) δ ppm 1.00-1.30 (m, 4H), 1.80-1.95 (m, 1H), 3.85 (s, 3H), 6.48 (s, 1H), 14.2-15.0 (br. s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]1[CH2:6][CH2:5]1)=[O:3].C[O-].[Na+].[C:10](OC)(=[O:15])[C:11]([O:13][CH3:14])=[O:12]>CO>[CH3:14][O:13][C:11](=[O:12])[C:10](=[O:15])[CH2:1][C:2]([CH:4]1[CH2:6][CH2:5]1)=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1CC1
Name
sodium methoxide
Quantity
4.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
After a 15 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 h at rt
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/EtOAc, 95:5)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C(CC(=O)C1CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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